molecular formula C11H8N2O2S B1608786 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile CAS No. 97188-22-2

1-(Phenylsulfonyl)-2-pyrrolecarbonitrile

Cat. No.: B1608786
CAS No.: 97188-22-2
M. Wt: 232.26 g/mol
InChI Key: XXJCLUNFWADISV-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-2-pyrrolecarbonitrile is an organic compound that features a pyrrole ring substituted with a phenylsulfonyl group and a nitrile group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile can be synthesized through several methodsThe reaction typically requires controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.

Mechanism of Action

The mechanism by which 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile exerts its effects involves interactions with various molecular targets. The phenylsulfonyl group can enhance the compound’s binding affinity to specific enzymes or receptors, while the nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound within biological systems . These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c12-9-10-5-4-8-13(10)16(14,15)11-6-2-1-3-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJCLUNFWADISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401677
Record name 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97188-22-2
Record name 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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